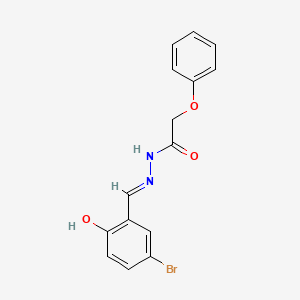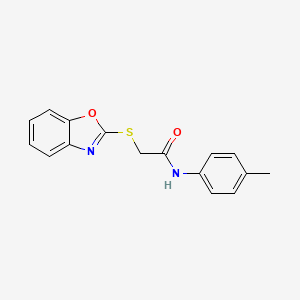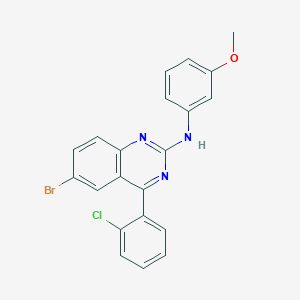![molecular formula C25H23N3O3 B11686985 (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686985.png)
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the pyrrole ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Substitution reactions: Introducing the 2,5-dimethyl and 4-methylphenyl groups onto the pyrrole ring through electrophilic aromatic substitution.
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.
Final assembly: The final step involves coupling the pyrrole and pyrimidine rings through a methylene bridge, followed by any necessary purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include:
Scaling up reaction volumes: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize efficiency.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers could investigate its activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with slight variations in the substituents or core structure.
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-dione: A compound with a different oxidation state at one of the positions.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of substituents and the combination of the pyrrole and pyrimidine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C25H23N3O3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H23N3O3/c1-15-5-9-20(10-6-15)27-17(3)13-19(18(27)4)14-22-23(29)26-25(31)28(24(22)30)21-11-7-16(2)8-12-21/h5-14H,1-4H3,(H,26,29,31)/b22-14- |
Clé InChI |
VUFYQISVNGEIDQ-HMAPJEAMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11686930.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-bromobenzamide](/img/structure/B11686941.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11686943.png)
![4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11686944.png)



![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
![ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686976.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686979.png)

